![molecular formula C11H11NO3 B1268689 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 25888-01-1](/img/structure/B1268689.png)
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Overview
Description
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid can be represented by the SMILES stringCc1c(C(O)=O)c2cc(O)ccc2n1C
. The InChI code for this compound is 1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15)
. Physical And Chemical Properties Analysis
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. By acting on specific inflammatory pathways, derivatives of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be synthesized to treat conditions characterized by inflammation .
Anticancer Applications
Indole compounds have been explored for their anticancer activities. The ability to induce apoptosis in cancer cells makes them valuable in the design of chemotherapeutic agents. Research into 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could uncover novel mechanisms of action against various cancer cell lines .
Antimicrobial Effects
The indole scaffold is associated with antimicrobial effects, which can be leveraged to combat bacterial and fungal infections. Derivatives of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid may be synthesized to enhance these properties for use as antibiotics or antifungal agents .
Neuroprotective Potential
Indoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modification of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid to target specific neurological pathways may lead to the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Plant Growth Regulation
Indole derivatives play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth. Analogues of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be synthesized to mimic or inhibit the action of natural plant hormones, offering a way to control plant growth for agricultural purposes .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLSAKWTZREQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359029 | |
Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
CAS RN |
25888-01-1 | |
Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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